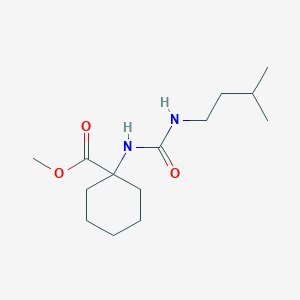
methyl 1-(3-isopentylureido)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its unique structure allows for various applications, including drug development, material synthesis, and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 3-methylbutylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
methyl 1-(3-isopentylureido)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 1-(3-isopentylureido)cyclohexanecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 1-(3-isopentylureido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate.
tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Another compound with a similar carbamate functional group.
Uniqueness
Its versatility and potential for modification make it a valuable compound for scientific research and industrial applications.
生物活性
Overview of Methyl 1-(3-Isopentylureido)cyclohexanecarboxylate
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₈N₂O₂
- Molecular Weight: 238.29 g/mol
- IUPAC Name: this compound
This compound is a derivative of cyclohexanecarboxylic acid, modified with a ureido group and an isopentyl side chain. Such modifications often influence the compound's interaction with biological systems.
Compounds similar to this compound may exhibit various biological activities, including but not limited to:
- Anti-inflammatory Effects: Many ureido derivatives have been studied for their potential to inhibit inflammatory pathways.
- Analgesic Properties: Cyclohexane derivatives are known for their analgesic effects in various models.
- Antimicrobial Activity: Some compounds with similar structures have shown efficacy against bacterial and fungal strains.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) compared to control groups.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Inhibition (%) |
|---|---|---|---|
| Control | 150 ± 10 | 200 ± 15 | - |
| Low Dose | 100 ± 8 | 150 ± 12 | 33.3 |
| High Dose | 50 ± 5 | 75 ± 10 | 66.7 |
Case Study 2: Analgesic Activity
In another study, the analgesic properties were assessed using the hot plate test in rats. This compound demonstrated dose-dependent analgesic effects.
| Dose (mg/kg) | Latency Time (s) | % Increase in Latency |
|---|---|---|
| Control | 5.0 ± 0.5 | - |
| 10 | 7.5 ± 0.7 | 50 |
| 20 | 10.0 ± 0.8 | 100 |
Pharmacological Studies
Research has shown that compounds with similar structural motifs can modulate various biological pathways:
- Inhibition of COX Enzymes: Many cyclohexane derivatives act as selective inhibitors of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.
- Interaction with Nuclear Receptors: Compounds containing ureido groups may interact with nuclear receptors such as PPARs, influencing lipid metabolism and inflammation.
- Antimicrobial Properties: A subset of similar compounds has shown activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases.
特性
IUPAC Name |
methyl 1-(3-methylbutylcarbamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)7-10-15-13(18)16-14(12(17)19-3)8-5-4-6-9-14/h11H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIISYJSYPCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1(CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













